molecular formula C11H19N3O2 B6628165 [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol

[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol

Cat. No. B6628165
M. Wt: 225.29 g/mol
InChI Key: NDFBWKWJDDFTBE-UHFFFAOYSA-N
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Description

[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMP is synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively in laboratory experiments.

Mechanism of Action

The mechanism of action of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects:
In laboratory experiments, [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, and has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol in laboratory experiments is its potential as a therapeutic agent for diseases such as rheumatoid arthritis and cancer. However, one limitation is that the mechanism of action of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

For [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol research include further studies on its mechanism of action, optimization of its therapeutic potential, and exploration of its potential use in combination with other therapeutic agents. Additionally, further studies on the safety and toxicity of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol are needed to determine its potential as a therapeutic agent.

Synthesis Methods

[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with ethyl glyoxylate, followed by reduction with sodium borohydride and subsequent reaction with 3-methyl-1-(pyrazol-3-yl)prop-2-en-1-one. The resulting product is then reacted with morpholine and subsequently reduced with sodium borohydride to yield [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol.

Scientific Research Applications

[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been studied extensively in laboratory experiments for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and cancer.

properties

IUPAC Name

[6-methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9-5-14(7-11(8-15)16-9)6-10-3-4-13(2)12-10/h3-4,9,11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFBWKWJDDFTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)CC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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